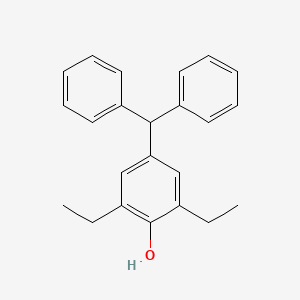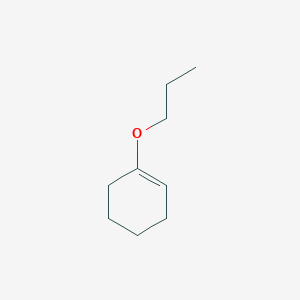
1-Propoxycyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propoxycyclohex-1-ene is an organic compound with the molecular formula C9H16O It is a derivative of cyclohexene, where a propoxy group is attached to the first carbon of the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propoxycyclohex-1-ene can be synthesized through the reaction of cyclohexene with propyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ether bond between the cyclohexene and the propyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or phosphoric acid can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propoxycyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming cyclohexane derivatives.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanol derivatives.
Reduction: Propoxycyclohexane.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Applications De Recherche Scientifique
1-Propoxycyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving membrane permeability and interactions due to its amphiphilic nature.
Industry: Used as a solvent or reagent in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-propoxycyclohex-1-ene involves its interaction with various molecular targets. The propoxy group can participate in hydrogen bonding and van der Waals interactions, affecting the compound’s solubility and reactivity. The cyclohexene ring provides a stable backbone that can undergo various chemical modifications, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Cyclohexene: Lacks the propoxy group, making it less versatile in certain chemical reactions.
1-Methoxycyclohex-1-ene: Similar structure but with a methoxy group instead of a propoxy group, leading to different reactivity and applications.
Cyclohexanol: The hydroxyl group provides different chemical properties compared to the propoxy group.
Uniqueness: 1-Propoxycyclohex-1-ene is unique due to the presence of the propoxy group, which enhances its solubility in organic solvents and provides additional sites for chemical modification. This makes it a valuable compound in various synthetic and industrial applications.
Propriétés
Numéro CAS |
61382-76-1 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
1-propoxycyclohexene |
InChI |
InChI=1S/C9H16O/c1-2-8-10-9-6-4-3-5-7-9/h6H,2-5,7-8H2,1H3 |
Clé InChI |
SDUZOGZPBGIPJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-Dichlorophenyl)-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14586527.png)
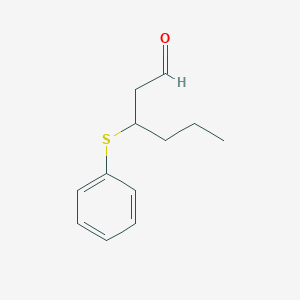
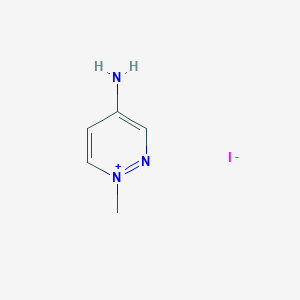

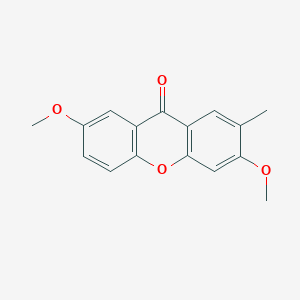




![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
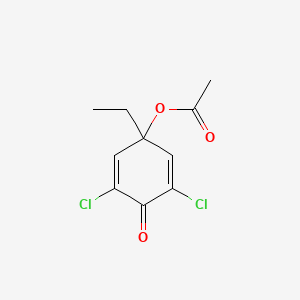
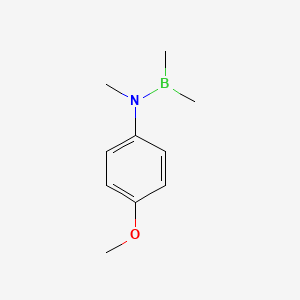
![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
